1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide
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Overview
Description
1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide is a synthetic organic compound that features a complex structure combining an indole ring, a thiazole ring, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Indole Ring Formation: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reactions: The thiazole and indole rings are then coupled through a series of reactions involving the formation of an amide bond. This can be achieved by reacting the carboxylic acid derivative of the indole with the amine derivative of the thiazole under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide: Similar structure but with a carboxamide group at a different position.
1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-5-carboxamide: Another positional isomer with potential differences in biological activity.
Uniqueness
1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H19N3OS |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]indole-4-carboxamide |
InChI |
InChI=1S/C21H19N3OS/c1-24-13-11-16-17(8-5-9-19(16)24)21(25)22-12-10-20-23-18(14-26-20)15-6-3-2-4-7-15/h2-9,11,13-14H,10,12H2,1H3,(H,22,25) |
InChI Key |
FANXDETXACJWRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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